2-Chloro-4-methylamino-6-amino-1,3,5-triazine-
Description
2-Chloro-4-methylamino-6-amino-1,3,5-triazine is a substituted triazine derivative characterized by a chlorine atom at the 2-position, a methylamino group at the 4-position, and an amino group at the 6-position. Triazine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and tunable properties .
Properties
IUPAC Name |
6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAMPPDPAMSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279736 | |
| Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-82-1 | |
| Record name | 6-Chloro-N2-methyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 13912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine by primary amines is achieved in high to moderate yields by refluxing the solution in the presence of an excess of the corresponding amine .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles, a hallmark of triazine chemistry . Key examples include:
This reactivity enables functionalization for agrochemical and pharmaceutical applications. For example, substitution with ethylamine yields herbicidal analogs , while reactions with aromatic amines produce intermediates for antitumor agents .
Hydrolysis Reactions
The chlorine substituent is susceptible to hydrolysis under aqueous conditions:
-
Acidic Hydrolysis : Forms 2-hydroxy-4-methylamino-6-amino-1,3,5-triazine at pH < 3.
-
Basic Hydrolysis : Generates hydroxyl derivatives with potential ring-opening side reactions at pH > 10.
Kinetic studies show hydrolysis rates depend on temperature and pH, with pseudo-first-order kinetics observed in buffered solutions.
Elimination and Rearrangement
Under strong basic conditions (e.g., NaOH/EtOH), elimination occurs, producing dechlorinated intermediates. For example:
This reaction is critical in degradation studies and environmental fate analyses .
Influence of Substituents on Reactivity
The methylamino and amino groups at positions 4 and 6 modulate reactivity through:
-
Electronic Effects : Electron-donating amino groups activate the triazine ring toward electrophilic attack at position 2 .
-
Steric Effects : Methylamino groups slightly hinder bulky nucleophiles, favoring substitution with smaller reagents .
Comparative studies with analogs (e.g., 2-chloro-4,6-dimethoxy-triazine) show reduced hydrolysis rates in the methylamino-substituted compound due to hydrogen bonding stabilization .
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HCl and methylamine .
-
Light Sensitivity : Prolonged UV exposure induces dimerization via [4+2] cycloaddition.
Experimental protocols recommend storage under inert gas (N₂/Ar) at −20°C for long-term stability .
Scientific Research Applications
2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has applications in scientific fields, including the production of herbicides and polymer photostabilizers. It contains a 1,3,5-triazine ring with a chlorine atom at the 2-position.
Scientific Research Applications
2-Chloro-4-methylamino-6-amino-1,3,5-triazine has been studied for its use in various scientific fields. In chemistry, it serves as a building block for synthesizing complex molecules. In biology and medicine, derivatives of this compound have demonstrated potential as antitumor agents, antimicrobial agents, and enzyme inhibitors. In industry, it is used in the production of herbicides and polymer photostabilizers.
Some 1,3,5-triazines, including 2-Chloro-4-methylamino-6-amino-1,3,5-triazine, display biological properties. They can inhibit aromatase, exhibit antitumor activity in human cancer and murine leukemia cell lines, and act as leukotriene C4 (LTC4) antagonists. Certain 1,3,5-triazines have a protective effect against HCl-ethanol-induced gastric lesions.
Preparation Method
2-Chloro-4-methylamino-6-amino-1,3,5-triazine is synthesized through the reaction of cyanuric chloride with methylamine and ammonia. This reaction is typically conducted in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Chemical Reactions
2-Chloro-4-methylamino-6-amino-1,3,5-triazine undergoes chemical reactions such as nucleophilic substitution, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. In medicinal applications, its derivatives may inhibit specific enzymes or interact with cellular receptors to exert their effects.
Comparison with Similar Compounds
Environmental and Toxicological Considerations
- The target compound’s smaller substituents may enhance biodegradability.
- Toxicity: Limited data exist for the target compound, but methylamino and amino groups generally reduce acute toxicity compared to ethylamino/isopropylamino substituents .
Biological Activity
2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazine ring substituted with a chlorine atom and amino groups, enhancing its reactivity and potential therapeutic applications. Research has indicated its efficacy in anticancer activity, antimicrobial properties, and enzyme inhibition.
The biological activity of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Target of Action : This compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular mechanisms.
- Mode of Action : As an alkylating agent, it reacts with nucleophiles such as amino groups, which can lead to alterations in DNA and protein functions.
- Biochemical Pathways : It has been shown to inhibit pathways involved in cell proliferation and survival, particularly in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity in several key areas:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:
- Cell Line Studies : The compound shows antiproliferative effects against various cancer cell lines. For instance:
Antimicrobial Properties
Although specific data on the antimicrobial activity of this compound is limited, related pyrimidine derivatives have shown promising results:
- Minimum Inhibitory Concentrations (MIC) : Compounds in this class have demonstrated MIC values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Mechanistic Insights : It may inhibit key enzymes involved in cancer progression and metabolism. For example, some derivatives have shown potent inhibition against PI3K and mTOR pathways .
Case Studies
Several case studies highlight the biological efficacy of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:
- Antitumor Efficacy :
- Enzyme Interaction Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-methylamino-6-amino-1,3,5-triazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, substituting chlorine atoms on the triazine core with methylamine and ammonia groups requires controlled conditions. A solvent-free approach or use of polar aprotic solvents (e.g., THF) enhances reactivity. Catalysts like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) improve coupling efficiency by activating carboxylic acids . Sodium methoxide in methanol at room temperature has been effective for methoxy group substitutions . Key factors include reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine reagents).
Q. Which characterization techniques are critical for confirming the structure and purity of this triazine derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond formation. Elemental analysis confirms stoichiometric ratios (e.g., C, H, N content). Melting point determination (e.g., 212–216°C for analogous compounds) and High-Performance Liquid Chromatography (HPLC) assess purity . Mass spectrometry (MS) validates molecular weight (e.g., 266.69 g/mol for similar triazines) .
Q. What mechanistic insights explain the reactivity of the chlorine atom in triazine derivatives during substitution reactions?
- Methodological Answer : The chlorine atom at the 2-position is highly electrophilic due to electron withdrawal by adjacent nitrogen atoms. Substitution proceeds via a two-step mechanism: (1) activation of the triazine core by a coupling reagent (e.g., CDMT) and (2) nucleophilic attack by amines. Basicity of the amine and solvent polarity significantly affect reaction rates. For example, tertiary amines (e.g., N-methylmorpholine) act as proton scavengers, accelerating dehydrocondensation .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing 2-chloro-4-methylamino-6-amino-1,3,5-triazine?
- Methodological Answer : A 2³ factorial design can evaluate the impact of temperature, solvent polarity, and catalyst concentration on yield. For instance, varying THF/water ratios (polarity) and DMT-MM concentrations (0.5–2.0 eq.) in a DOE (Design of Experiments) framework identifies optimal conditions. Response surface methodology (RSM) refines interactions between variables, reducing trial-and-error approaches .
Q. How should researchers resolve contradictions in reported reactivity data for triazine derivatives under varying solvent systems?
- Methodological Answer : Discrepancies often arise from solvent basicity and dielectric constants. For example, CDMT-mediated reactions in THF yield higher conversions (85–90%) compared to DMF (60–70%) due to better compatibility with tertiary amine catalysts . Systematic solvent screening (e.g., Kamlet-Taft parameters) and kinetic studies (e.g., monitoring by FTIR or LC-MS) can reconcile conflicting data .
Q. What computational strategies predict the regioselectivity of substituent additions to the triazine core?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution pathways. Reaction path searches using quantum chemical software (e.g., Gaussian, COMSOL) model transition states and intermediates. Machine learning (ML) models trained on existing triazine reaction datasets (e.g., solvent, catalyst, yield) can forecast optimal conditions for new derivatives .
Q. How can 3D-QSAR models guide the design of triazine derivatives with enhanced biological activity?
- Methodological Answer : 3D-QSAR requires alignment of triazine derivatives (e.g., antileukemic analogs) in a pharmacophore space. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) correlate substituent electronic/steric properties (e.g., Cl, CH₃, NH₂ groups) with bioactivity. For example, electron-withdrawing groups at the 4-position enhance binding to kinase targets .
Q. What safety protocols are critical for handling 2-chloro-4-methylamino-6-amino-1,3,5-triazine, given its hazard profile?
- Methodological Answer : The compound’s acute toxicity (Oral LD₅₀ < 300 mg/kg) and eye irritation (GHS Category 2) necessitate PPE (gloves, goggles) and fume hood use. Waste disposal must follow EPA guidelines for chlorinated amines. Storage in airtight containers under nitrogen prevents degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
